2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers
Description
2-(Iodomethyl)-octahydropyrano[3,2-c]pyran is a bicyclic compound featuring a fused pyran ring system substituted with an iodomethyl group at the 2-position. As a mixture of diastereomers, it exists in non-mirror-image stereoisomeric forms due to multiple chiral centers within the octahydropyrano[3,2-c]pyran scaffold. The iodomethyl substituent introduces significant steric and electronic effects, influencing reactivity (e.g., nucleophilic substitution) and solubility .
Properties
IUPAC Name |
2-(iodomethyl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTOMWNDHOGNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2C1COCC2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(iodomethyl)-octahydropyrano[3,2-c]pyran , a mixture of diastereomers, belongs to a class of pyran derivatives known for their diverse biological activities. Pyran derivatives have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, infections, and inflammatory conditions. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The structure of 2-(iodomethyl)-octahydropyrano[3,2-c]pyran can be represented as follows:
This compound features an iodomethyl group that may influence its reactivity and biological interactions. The presence of iodine is notable for its potential role in enhancing biological activity through mechanisms such as halogen bonding or increased lipophilicity.
Anticancer Activity
Pyran derivatives have been extensively studied for their anticancer properties. The compound 2-(iodomethyl)-octahydropyrano[3,2-c]pyran has shown promising results in various studies:
- Cytotoxicity : Research indicates that pyran derivatives exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to 2-(iodomethyl)-octahydropyrano[3,2-c]pyran have demonstrated significant inhibition of cell proliferation in human leukemia cells (HL-60) with IC50 values in the low micromolar range (0.25 - 0.58 µM) .
- Mechanism of Action : Studies suggest that these compounds induce apoptosis and cell cycle arrest in the G2/M phase, contributing to their anticancer efficacy .
Antimicrobial Activity
Pyran derivatives are also recognized for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds within this class have shown effectiveness against various bacterial strains and fungi. For example, the antimicrobial activity of related pyran compounds was assessed using the disk-diffusion method against pathogens such as Escherichia coli and Candida albicans, yielding zones of inhibition indicative of their potential as antimicrobial agents .
- Synergistic Effects : There is evidence suggesting that certain pyran derivatives can enhance the activity of conventional antibiotics when used in combination therapies.
Study 1: Anticancer Evaluation
A study conducted on a series of pyran derivatives, including those structurally related to 2-(iodomethyl)-octahydropyrano[3,2-c]pyran, assessed their cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HL-60 | 0.25 |
| 5f | NCI-H460 | 0.29 |
| 5g | MDA-MB-435 | 0.36 |
| 5h | UACC-62 | 0.42 |
These results illustrate the potent anticancer activity attributed to structural features such as electron-withdrawing groups present in these compounds .
Study 2: Antimicrobial Assessment
In another investigation focusing on antimicrobial properties:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Octahydropyrano derivative | E. coli | ±11 |
| Octahydropyrano derivative | C. albicans | ±9 |
The findings highlight the potential application of these compounds in treating infections caused by resistant strains .
Scientific Research Applications
Synthesis and Use as an Intermediate
One of the primary applications of 2-(iodomethyl)-octahydropyrano[3,2-c]pyran is as an intermediate in the synthesis of Eribulin mesylate , a potent anti-cancer agent derived from the marine natural product halichondrin B. The synthesis involves several key steps where this compound plays a crucial role:
- Formation of Key Intermediates : The compound is utilized to generate various intermediates that are essential for the construction of the Eribulin framework.
- Macrocyclization Reactions : It participates in macrocyclization reactions that are vital for forming the cyclic structure characteristic of Eribulin, enhancing its therapeutic efficacy against cancer cells .
Biological Activities
Research indicates that octahydropyrano derivatives exhibit a range of biological activities, which can be attributed to their structural features:
- Antitumor Activity : Compounds related to octahydropyrano structures have shown significant cytotoxic effects against various cancer cell lines, making them promising candidates for further development in oncology .
- Antimicrobial Properties : Studies have indicated that these compounds possess antimicrobial properties, which could be beneficial in developing new antibiotics .
Case Study 1: Synthesis of Eribulin Mesylate
In a study focusing on the synthesis of Eribulin mesylate, researchers highlighted the importance of using 2-(iodomethyl)-octahydropyrano[3,2-c]pyran as a precursor. The study detailed the reaction conditions and yields achieved during the synthesis process. The compound's ability to facilitate key transformations was emphasized, showcasing its role in producing high-purity intermediates necessary for pharmaceutical applications .
Case Study 2: Antimicrobial Screening
A separate investigation assessed the antimicrobial activity of octahydropyrano derivatives, including those containing the iodomethyl group. The results demonstrated that these compounds exhibited notable inhibition against several bacterial strains, with IC50 values indicating effective antimicrobial potential. This study underlined the relevance of structural modifications in enhancing biological activity .
Comparative Data Table
| Property | Value |
|---|---|
| Boiling Point | 608.3 ± 55.0 °C (Predicted) |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) |
| Biological Activity | Antitumor, Antimicrobial |
| Synthesis Application | Intermediate for Eribulin |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
(2S,4R)-trans- and (2R,4R)-cis-2-Hydroxy-2,4-dimethylpyrano[3,2-c]benzopyran-5-one
- Core Structure: Pyrano[3,2-c]benzopyran with hydroxyl and methyl substituents.
- Key Features : Exists in equilibrium between diastereomeric hemiketals and keto forms in solution, with a 1:1 diastereomer ratio in chloroform .
- Comparison: Unlike the iodomethyl derivative, the hydroxyl group enhances hydrogen-bonding capacity, affecting solubility and crystallinity.
2-Oxo Clopidogrel (Mixture of Diastereomers)
- Core Structure: Tetrahydrothieno[3,2-c]pyridine (sulfur-containing analog).
- Key Features: ≥85% purity as a diastereomer mixture. The thieno ring introduces sulfur, altering electronic properties and biological activity (e.g., antiplatelet effects) .
- Comparison : The iodine atom in the target compound may confer distinct reactivity (e.g., in cross-coupling reactions) compared to sulfur.
Octahydropyrano[3,2-c]pyran Derivatives with Hydroxy/Alkyl Substituents
- Example: 39-{(E)-4-[(2R,3RS,4aS,7S,8S,8aR)-3,8-Dihydroxy-2-{(2S,3S)-3-hydroxybutan-2-yl}octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyloxy}non-4-enoic acid.
- Comparison : The iodomethyl group in the target compound increases hydrophobicity and may limit biological membrane permeability compared to hydroxylated analogs.
Diastereomer Ratios and Purity
- Target Compound : Diastereomer ratios are unspecified in the evidence, but similar compounds (e.g., ) exhibit ~1:1 equilibria in solution.
- 2-Oxo Clopidogrel : Achieves ≥85% purity as a diastereomer mixture, suggesting advanced separation techniques (e.g., chromatography) may be required for the iodomethyl analog .
Physicochemical Properties
Preparation Methods
Photoredox-Mediated Ueno-Stork Cyclization
The pyrano[3,2-c]pyran skeleton is constructed via visible light–driven photoredox catalysis. A representative procedure involves irradiating 3-iodo-2-(prop-2-ynyloxy)tetrahydro-2H-pyran with Ir(ppy)₂(dtb-bpy)PF₆ (1 mol%) in acetonitrile/water (4:1 v/v) under a 14 W fluorescent lamp. This method achieves 80% yield of the cyclized product within 9 hours, leveraging single-electron transfer (SET) mechanisms to facilitate radical recombination.
Key Parameters
-
Catalyst : Ir(ppy)₂(dtb-bpy)PF₆ (1 mol%)
-
Solvent : MeCN/H₂O (4:1)
-
Light Source : 14 W fluorescent lamp (λ = 400–700 nm)
-
Temperature : Room temperature
Acid-Catalyzed Cyclization
Alternative routes employ Brønsted or Lewis acids to promote cyclization. For example, BF₃·OEt₂ in dichloromethane at -45°C induces ring closure of propargyl ether precursors, yielding the pyran core with 74% efficiency over two steps. This method avoids photoredox conditions but requires stringent temperature control to suppress side reactions.
Iodomethylation Techniques
Electrophilic Iodine Transfer
Iodomethyl groups are introduced via iodobenzene diacetate (PhI(OAc)₂) in the presence of BF₃·OEt₂ . A solution of the pyran intermediate in DCM reacts with PhI(OAc)₂ (2.2 eq) at -45°C, followed by warming to -25°C to complete the iodination. This step achieves 85% conversion , with diastereomer ratios influenced by steric effects at the reaction site.
Radical Iodine Incorporation
Photoredox conditions enable radical-based iodomethylation. Using NaI as the iodine source and Ir(ppy)₃ as a catalyst, visible light irradiation generates iodomethyl radicals that couple with the pyran core. This method offers milder conditions but requires optimization of iodide concentration to minimize over-iodination.
Diastereomeric Control and Separation
Stereochemical Influences During Cyclization
Diastereomer ratios depend on the cyclization mechanism:
Chromatographic Resolution
Crude mixtures are resolved using silica gel chromatography with ethyl acetate/hexane gradients. For example, a 95:5 hexane/EtOAc eluent separates diastereomers with >90% purity. Recrystallization from methanol further enhances enantiomeric excess to 98% for the major diastereomer.
Optimization Studies and Yield Enhancement
Solvent and Temperature Effects
Comparative studies reveal that MeCN/H₂O mixtures improve photoredox yields by stabilizing radical intermediates, whereas DCM enhances acid-catalyzed iodination kinetics. Elevated temperatures (>40°C) promote epimerization, reducing diastereomeric purity by 15–20%.
Catalyst Loading and Equivalents
-
Ir(ppy)₂(dtb-bpy)PF₆ : Loadings >1 mol% increase side-product formation via over-reduction.
-
PhI(OAc)₂ : Stoichiometric excess (2.2 eq) ensures complete iodination without residual starting material.
Data Tables and Comparative Analysis
Table 1. Cyclization Methods Comparison
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomer Ratio (cis:trans) |
|---|---|---|---|---|---|---|
| Photoredox | Ir(ppy)₂(dtb-bpy)PF₆ | MeCN/H₂O | 25 | 9 | 80 | 3:1 |
| Acid-catalyzed | BF₃·OEt₂ | DCM | -45 | 2 | 74 | 1.5:1 |
Table 2. Iodination Efficiency
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
